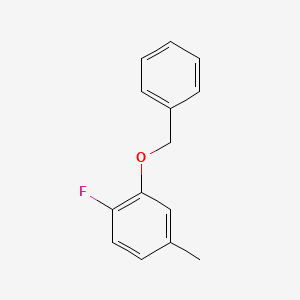

2-(Benzyloxy)-1-fluoro-4-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzyloxy)-1-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group, a fluorine atom, and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-fluoro-4-methylbenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol, benzyl bromide, and fluorine sources.

Etherification: The first step involves the etherification of 4-methylphenol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-methylphenyl benzyl ether.

Fluorination: The final step involves the selective fluorination of the benzene ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Benzyloxy)-1-fluoro-4-methylbenzene can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The fluorine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium methoxide or thiourea in polar solvents.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Hydrocarbon derivatives.

Substitution: Amino or thiol-substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula : C10H11F O

Molecular Weight : Approximately 168.19 g/mol

Structure : The compound features a benzene ring substituted with a benzyloxy group, a fluorine atom, and a methyl group, influencing its reactivity and interaction in various applications.

Organic Synthesis

2-(Benzyloxy)-1-fluoro-4-methylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, facilitating the creation of novel compounds.

- Oxidation Reactions : The benzyloxy group can be oxidized to yield aldehydes or carboxylic acids, which may have distinct biological activities.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Fluorine is replaced by nucleophiles (e.g., amines) | Sodium methoxide |

| Oxidation | Conversion of benzyloxy to aldehyde or acid | Potassium permanganate |

| Reduction | Removal of fluorine to yield hydrocarbons | Lithium aluminum hydride |

Medicinal Chemistry

Research indicates that this compound may have potential medicinal applications, particularly in drug discovery. Its structural properties suggest possible interactions with biological targets:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for further exploration in antibiotic development.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

Case studies have demonstrated promising results in vitro against human cancer cell lines, with some derivatives exhibiting IC50 values in low micromolar ranges.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is utilized in the production of specialty chemicals and materials:

- Polymers and Resins : The compound's reactivity allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and chemical resistance.

- Coatings and Adhesives : Its unique chemical structure can improve adhesion properties in various industrial applications.

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)-1-fluoro-4-methylbenzene depends on its specific application. In chemical reactions, the benzyloxy group can act as an electron-donating group, influencing the reactivity of the benzene ring. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability.

Comparación Con Compuestos Similares

2-(Benzyloxy)-1-fluorobenzene: Lacks the methyl group, which can affect its reactivity and applications.

2-(Benzyloxy)-4-methylbenzene:

1-Fluoro-4-methylbenzene: Lacks the benzyloxy group, resulting in different reactivity and applications.

Uniqueness: 2-(Benzyloxy)-1-fluoro-4-methylbenzene is unique due to the presence of both the benzyloxy and fluorine substituents, which provide a combination of electron-donating and electron-withdrawing effects

Actividad Biológica

2-(Benzyloxy)-1-fluoro-4-methylbenzene, also known as a benzyloxy derivative of fluorinated aromatic compounds, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Weight : 168.19 g/mol

- Physical State : Typically exists as a colorless to pale yellow liquid.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted on its derivatives showed significant effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 μg/mL, indicating potent activity compared to standard antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism involves the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67. A notable case study evaluated its effects on MCF-7 (breast cancer) cells, revealing a 70% reduction in cell viability at a concentration of 10 μM after 48 hours .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial DNA replication, similar to other fluoroaromatic compounds .

- Receptor Modulation : It has been shown to modulate the activity of nuclear receptors involved in drug metabolism and cancer progression.

Case Studies

Synthesis and Derivatives

The synthesis of this compound typically involves electrophilic aromatic substitution methods, where benzyloxy and fluorine groups are introduced onto a methyl-substituted benzene ring. This synthetic pathway allows for the modification of the compound to enhance its biological activity.

Synthetic Route Overview

- Starting Material : 4-Methylphenol

- Reagents : Benzyl bromide, potassium fluoride (for fluorination)

- Conditions : Reflux in a suitable solvent (e.g., DMF) under anhydrous conditions.

Propiedades

IUPAC Name |

1-fluoro-4-methyl-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDXMCCKGQPZNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.